Ethyl 2,2-difluoro-3-(tosyloxy)propanoate
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Overview
Description
Ethyl 2,2-difluoro-3-(tosyloxy)propanoate is an organic compound with the molecular formula C12H14F2O5S and a molecular weight of 308.30 g/mol . It is characterized by the presence of two fluorine atoms and a tosyloxy group attached to a propanoate ester. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of ethyl 2,2-difluoro-3-hydroxypropanoate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of Ethyl 2,2-difluoro-3-(tosyloxy)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-(tosyloxy)propanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The primary alcohol is formed.
Hydrolysis: The corresponding carboxylic acid is produced.
Scientific Research Applications
Ethyl 2,2-difluoro-3-(tosyloxy)propanoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-3-(tosyloxy)propanoate involves its ability to act as a precursor for various chemical transformations. The tosyloxy group is a good leaving group, facilitating nucleophilic substitution reactions. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-3-hydroxypropanoate: Lacks the tosyloxy group, making it less reactive in nucleophilic substitution reactions.
Ethyl 2,2-difluoro-3-(methanesulfonyloxy)propanoate: Contains a methanesulfonyloxy group instead of a tosyloxy group, which can affect its reactivity and stability.
Ethyl 2,2-difluoro-3-(trifluoromethanesulfonyloxy)propanoate: The trifluoromethanesulfonyloxy group provides different electronic properties compared to the tosyloxy group
Uniqueness
Ethyl 2,2-difluoro-3-(tosyloxy)propanoate is unique due to the presence of both fluorine atoms and the tosyloxy group, which confer distinct reactivity and stability. This makes it a versatile intermediate for various synthetic applications, particularly in the development of fluorinated compounds .
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-(4-methylphenyl)sulfonyloxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O5S/c1-3-18-11(15)12(13,14)8-19-20(16,17)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFJDWQXHZKVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COS(=O)(=O)C1=CC=C(C=C1)C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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